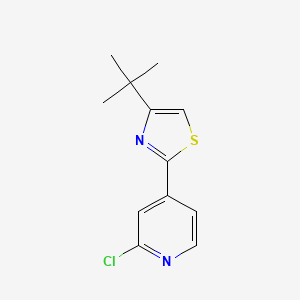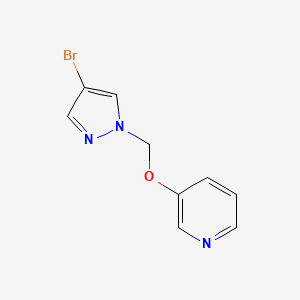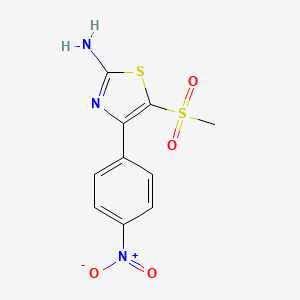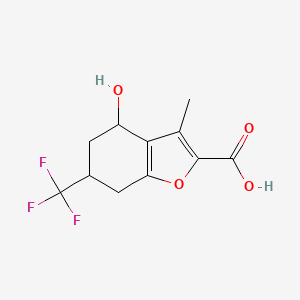
4-Hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-hidroxi-3-metil-6-(trifluorometil)-4,5,6,7-tetrahidrobenzofurano-2-carboxílico es un compuesto orgánico complejo que pertenece a la clase de los benzofuranos. Los benzofuranos son compuestos heterocíclicos que contienen un anillo de benceno y furano fusionados.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-hidroxi-3-metil-6-(trifluorometil)-4,5,6,7-tetrahidrobenzofurano-2-carboxílico típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de benzofurano: El paso inicial implica la formación del núcleo de benzofurano a través de una reacción de ciclización. Esto se puede lograr haciendo reaccionar un derivado de fenol adecuado con un aldehído o cetona adecuado en condiciones ácidas o básicas.
Introducción de grupos funcionales: Los grupos hidroxilo, metilo y trifluorometilo se introducen a través de diversas reacciones de sustitución. Por ejemplo, el grupo hidroxilo se puede introducir mediante hidroxilación, mientras que los grupos metilo y trifluorometilo se pueden agregar mediante reacciones de alquilación y trifluorometilación, respectivamente.
Métodos de producción industrial
La producción industrial del ácido 4-hidroxi-3-metil-6-(trifluorometil)-4,5,6,7-tetrahidrobenzofurano-2-carboxílico puede implicar versiones optimizadas de las rutas sintéticas mencionadas anteriormente, con un enfoque en la escalabilidad, la rentabilidad y la sostenibilidad ambiental. Esto puede incluir el uso de reactores de flujo continuo, principios de química verde y técnicas avanzadas de purificación para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-hidroxi-3-metil-6-(trifluorometil)-4,5,6,7-tetrahidrobenzofurano-2-carboxílico puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído, dependiendo de las condiciones de reacción y los reactivos utilizados.
Reducción: El grupo ácido carboxílico se puede reducir para formar un alcohol o un aldehído.
Sustitución: El grupo trifluorometilo puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4), trióxido de cromo (CrO3) y peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas, los tioles y los haluros se pueden utilizar en reacciones de sustitución.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir cetonas o aldehídos, mientras que la reducción del grupo ácido carboxílico puede producir alcoholes o aldehídos.
Aplicaciones Científicas De Investigación
El ácido 4-hidroxi-3-metil-6-(trifluorometil)-4,5,6,7-tetrahidrobenzofurano-2-carboxílico tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, como las propiedades antimicrobianas, antioxidantes y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción del ácido 4-hidroxi-3-metil-6-(trifluorometil)-4,5,6,7-tetrahidrobenzofurano-2-carboxílico involucra su interacción con objetivos y vías moleculares específicos. Por ejemplo, su actividad antimicrobiana puede atribuirse a su capacidad para interrumpir las membranas celulares bacterianas o inhibir enzimas esenciales. Su actividad anticancerígena puede implicar la inducción de apoptosis (muerte celular programada) en las células cancerosas a través de la activación de vías de señalización específicas.
Comparación Con Compuestos Similares
Compuestos similares
Singularidad
El ácido 4-hidroxi-3-metil-6-(trifluorometil)-4,5,6,7-tetrahidrobenzofurano-2-carboxílico es único debido a la presencia del grupo trifluorometilo, que imparte propiedades químicas y biológicas distintas. Este grupo aumenta la lipofilia del compuesto, la estabilidad metabólica y la capacidad de interactuar con objetivos biológicos, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C11H11F3O4 |
|---|---|
Peso molecular |
264.20 g/mol |
Nombre IUPAC |
4-hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H11F3O4/c1-4-8-6(15)2-5(11(12,13)14)3-7(8)18-9(4)10(16)17/h5-6,15H,2-3H2,1H3,(H,16,17) |
Clave InChI |
QPUBEALPXBHHKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C1C(CC(C2)C(F)(F)F)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





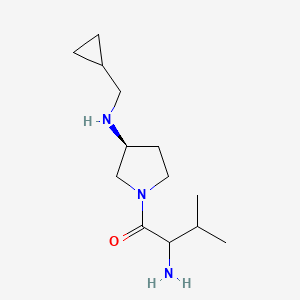
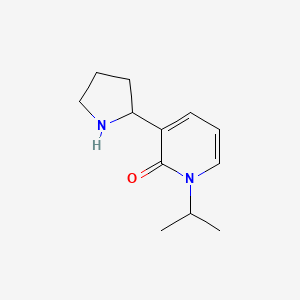

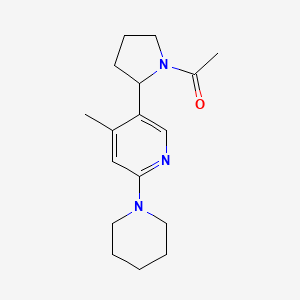
![4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile](/img/structure/B11797323.png)
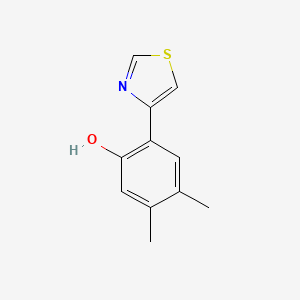
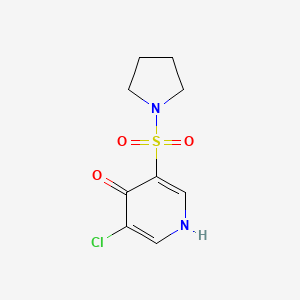
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11797341.png)
